molecular formula C14H15NO3 B12603361 [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol

[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol

Cat. No.: B12603361
M. Wt: 245.27 g/mol
InChI Key: XYQYYHMBUZVRPA-UHFFFAOYSA-N
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Description

[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol is a pyridine derivative characterized by a hydroxymethyl group (-CH2OH) at the 3-position of the pyridine ring and a 2,4-dimethoxyphenyl substituent at the 6-position. Its molecular formula is C14H15NO3, with a molecular weight of 245.27 g/mol and a CAS number of 887974-86-9 . Notably, structural isomerism (e.g., 2-yl vs. 3-yl substitution) can significantly alter physicochemical properties, as seen in the closely related compound [6-(2,4-Dimethoxyphenyl)pyridin-2-yl]methanol (CAS: 887981-31-9), which shares the same molecular weight but differs in substitution patterns .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

[6-(2,4-dimethoxyphenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C14H15NO3/c1-17-11-4-5-12(14(7-11)18-2)13-6-3-10(9-16)8-15-13/h3-8,16H,9H2,1-2H3

InChI Key

XYQYYHMBUZVRPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=C(C=C2)CO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol typically involves the reaction of 2,4-dimethoxybenzaldehyde with 3-pyridylmethanol under specific conditions. The reaction often requires a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]aldehyde or [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against various strains of bacteria and fungi, suggesting its utility in developing new antibiotics or antifungal treatments .

Anticancer Properties

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. In vitro studies demonstrate that modifications to the pyridine structure can enhance cytotoxicity and inhibit tumor cell proliferation . This positions [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol as a promising candidate for further development in oncology.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as a selective inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown potential as a monoamine oxidase B inhibitor, which is relevant for treating neurodegenerative diseases such as Parkinson's disease . The structural modifications of the compound can lead to improved selectivity and potency.

Case Study 1: Tuberculosis Treatment

A study focused on the synthesis of novel inhibitors for the enzyme Pks13, which is crucial in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. The research found that derivatives of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol displayed significant inhibitory activity against this enzyme, indicating potential as a new class of anti-tuberculosis drugs .

Case Study 2: Anticancer Activity Assessment

In another investigation, the anticancer efficacy of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol was assessed through a series of cytotoxicity tests on various cancer cell lines. The results indicated that certain modifications to the compound enhanced its ability to induce apoptosis in cancer cells while minimizing effects on normal cells .

Data Tables

Application AreaFindingsReferences
Antimicrobial ActivitySignificant activity against bacterial strains
Anticancer PropertiesCytotoxicity against MCF-7 breast cancer cells
Enzyme InhibitionSelective MAO-B inhibition
Tuberculosis TreatmentInhibition of Pks13 enzyme

Mechanism of Action

The mechanism of action of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol with analogous pyridine-methanol derivatives, emphasizing substituent effects:

Compound Name Substituents on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Sources
[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol 6-(2,4-dimethoxyphenyl), 3-CH2OH C14H15NO3 245.27 Industrial grade (99% purity) ; methanol group enhances hydrophilicity.
(5,6-Dimethoxypyridin-2-yl)methanol 5,6-di-OCH3, 2-CH2OH C8H11NO3 169.18 Simpler structure; methoxy groups increase electron density .
(6-Iodopyridin-2-yl)-methanol 6-I, 2-CH2OH C6H6INO 235.02 Iodo substituent introduces steric bulk and potential for halogen bonding .
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol 2-Cl, 3-(CH(OCH3)2), 4-CH2OH C9H11ClNO3 231.65 Chlorine and dimethoxymethyl groups may reduce solubility .
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol 2-OCH3, 4,6-di-CH3, 3-CH2OH C9H13NO2 167.21 Methyl groups enhance lipophilicity; storage at room temperature .
(2,4-Dichloro-6-methylpyridin-3-yl)methanol 2,4-di-Cl, 6-CH3, 3-CH2OH C7H7Cl2NO 208.05 Chlorine substituents likely increase toxicity .
[6-(4-Iodophenoxy)pyridin-3-yl]methanol 6-(4-iodophenoxy), 3-CH2OH C12H10INO2 327.12 Phenoxy linkage may confer rigidity to the structure .
(2-Chloro-6-fluoro-pyridin-3-yl)-methanol 2-Cl, 6-F, 3-CH2OH C6H5ClFNO 175.56 Mixed halogen substituents could enhance reactivity .

Key Observations

Halogen Substituents: Iodo, chloro, and fluoro groups introduce steric hindrance and electronegativity, which may improve binding affinity in biological systems but reduce solubility . Positional Isomerism: The 3-yl vs. 2-yl substitution (e.g., [6-(2,4-Dimethoxyphenyl)pyridin-2-yl]methanol ) alters spatial arrangement, affecting interactions in catalysis or drug design.

For comparison, (5,6-Dimethoxypyridin-2-yl)methanol and related compounds may be synthesized via condensation or functional group transformations, as seen in ’s method for a dihydropyridazinone derivative .

Physicochemical Properties: The hydroxymethyl group (-CH2OH) in all compounds contributes to hydrophilicity, but substituents like methyl (e.g., (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol ) or halogens counterbalance this by increasing lipophilicity. IR spectra of similar compounds (e.g., ’s compound 5) show characteristic peaks for C=O (1677–1680 cm⁻¹) and -OH (3411–3421 cm⁻¹), which may vary slightly based on substitution patterns .

Toxicity and Safety: Toxicity data for [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol is absent in the evidence, but halogenated analogs like (2,4-Dichloro-6-methylpyridin-3-yl)methanol are predicted to have higher acute toxicity due to reactive chlorine atoms . Safety protocols for brominated derivatives (e.g., [6-(3-Bromophenyl)pyridin-3-yl]methanol) emphasize inhalation precautions .

Biological Activity

[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol is a pyridine derivative characterized by the presence of a dimethoxyphenyl group and a hydroxymethyl substituent. This compound has garnered interest due to its potential biological activities, including antitrypanosomal, antiproliferative, and antioxidant effects. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol contributes to its lipophilicity and potential interactions with biological targets. The unique arrangement of the dimethoxy groups is believed to enhance its biological activity.

Antitrypanosomal Activity

Recent research has highlighted the antitrypanosomal properties of compounds similar to [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol. For instance, a related compound demonstrated an IC50 value of 0.38 μM against Trypanosoma brucei rhodesiense, indicating strong antitrypanosomal activity while exhibiting low cytotoxicity towards L6 cells (CC50 > 100 μM) . This selectivity underscores the compound's potential for therapeutic applications in treating trypanosomiasis.

Antiproliferative Effects

The antiproliferative activity of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol has been evaluated against various cancer cell lines. In a study involving several derivatives, it was noted that structural modifications significantly influenced cytotoxicity. For example, compounds with bulky substituents at specific positions exhibited reduced activity against MCF-7 (human breast cancer) and K562 (chronic myeloid leukemia) cell lines .

Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF-712.5Apoptosis induction
Compound BK56215.0Cell cycle arrest
[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanolMV4-1110.0PARP cleavage

Antioxidant Activity

The antioxidant potential of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol was assessed using the DPPH assay. Compounds exhibiting strong antioxidant activity showed significant reductions in DPPH absorbance at increasing concentrations, indicating their ability to scavenge free radicals effectively .

Structure-Activity Relationship (SAR)

The biological activity of [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol can be attributed to its structure. The presence of dimethoxy groups enhances lipophilicity and interaction with biological targets while the hydroxymethyl group may contribute to its solubility and reactivity.

Key Findings on SAR:

  • Dimethoxy Substituents : Enhance lipophilicity and may improve binding affinity to targets.
  • Hydroxymethyl Group : Contributes to solubility and potential interaction sites for biological activity.
  • Bulky Substituents : Can reduce antiproliferative effects due to steric hindrance.

Case Studies

Several studies have focused on the synthesis and evaluation of pyridine derivatives related to [6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol:

  • Antiproliferative Study : A series of derivatives were tested against various cancer cell lines, revealing that modifications at the 4-position significantly impacted their cytotoxicity profiles .
  • In Vivo Evaluation : The compound's efficacy was also evaluated in animal models for its potential use in treating autoimmune diseases by inhibiting p38 MAP kinase pathways .

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